molecular formula C7H7ClHg B13796440 Chloro(2-methylphenyl)mercury CAS No. 2777-37-9

Chloro(2-methylphenyl)mercury

Cat. No.: B13796440
CAS No.: 2777-37-9
M. Wt: 327.17 g/mol
InChI Key: AFCVKFFKAKDREZ-UHFFFAOYSA-M
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Description

Chloro(2-methylphenyl)mercury, also known as mercury, chloro(2-methylphenyl)-, is an organomercury compound with the molecular formula C7H7ClHg. This compound is characterized by the presence of a mercury atom bonded to a chloro(2-methylphenyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloro(2-methylphenyl)mercury typically involves the reaction of 2-methylphenylmercury(II) chloride with a suitable chlorinating agent. One common method is the reaction of 2-methylphenylmercury(II) acetate with hydrochloric acid, resulting in the formation of this compound and acetic acid as a byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloro(2-methylphenyl)mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Chloro(phenyl)mercury: Similar structure but lacks the methyl group.

    Chloro(4-methylphenyl)mercury: Similar structure but with the methyl group in a different position.

    Chloro(2,4-dimethylphenyl)mercury: Contains two methyl groups on the phenyl ring.

Uniqueness: Chloro(2-methylphenyl)mercury is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2777-37-9

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

chloro-(2-methylphenyl)mercury

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1

InChI Key

AFCVKFFKAKDREZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[Hg]Cl

Origin of Product

United States

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